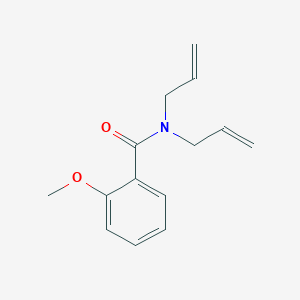
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 281.29 g/mol.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been studied for its potential use as a herbicide, as it has been shown to effectively control the growth of weeds. In materials science, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been investigated for its potential use as a liquid crystal material, as it exhibits unique optical properties.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in cells. In cancer cells, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. In weeds, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to have a range of biochemical and physiological effects in various organisms. In cancer cells, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In plants, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to inhibit the synthesis of chlorophyll, which can lead to the death of weeds. In animals, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been shown to have low toxicity and is rapidly metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-2,6-difluorobenzamide, including:
1. Investigating the potential use of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide as a therapeutic agent for the treatment of cancer.
2. Developing new synthesis methods for N-(3,5-dimethylphenyl)-2,6-difluorobenzamide that are more cost-effective and scalable.
3. Studying the mechanism of action of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide in more detail to better understand its effects on cells.
4. Investigating the potential use of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide as a herbicide for controlling the growth of weeds in agriculture.
5. Exploring the potential use of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide as a liquid crystal material in materials science.
6. Investigating the potential use of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide as a fluorescent probe for imaging biological systems.
In conclusion, N-(3,5-dimethylphenyl)-2,6-difluorobenzamide is a chemical compound that has significant potential for use in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2,6-difluorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)-2,6-difluorobenzamide.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide |
|---|---|
Formule moléculaire |
C15H13F2NO |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-9-6-10(2)8-11(7-9)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
YWHAMPXOVNUNNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)